molecular formula C7H9BrClNO B2645469 2-Aminomethyl-5-bromo-phenol hydrochloride CAS No. 1956323-95-7

2-Aminomethyl-5-bromo-phenol hydrochloride

Cat. No.: B2645469
CAS No.: 1956323-95-7
M. Wt: 238.51
InChI Key: BMRPTVHAVQMYSV-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-bromo-phenol hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an aminomethyl group and a bromine atom attached to a phenol ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-bromo-phenol hydrochloride typically involves the bromination of 2-aminomethylphenol followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-bromo-phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminomethyl-5-bromo-phenol hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-bromo-phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-4-bromo-phenol hydrochloride
  • 2-Aminomethyl-5-chloro-phenol hydrochloride
  • 2-Aminomethyl-5-iodo-phenol hydrochloride

Uniqueness

2-Aminomethyl-5-bromo-phenol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in chemical and biological research .

Properties

IUPAC Name

2-(aminomethyl)-5-bromophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRPTVHAVQMYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956323-95-7
Record name 2-(aminomethyl)-5-bromophenol hydrochloride
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